4-Methylumbelliferyl 2-acetamido-2-deoxy-b-D-glucopyranoside 6-sulphate sodium salt

Description

Historical Development and Context in Fluorogenic Substrate Research

The discovery of fluorogenic substrates revolutionized enzyme activity assays by enabling real-time, high-sensitivity detection. Early work by Rotman and Papermaster in 1966 demonstrated the utility of fluorescein diacetate for assessing cellular esterase activity through intracellular fluorescence retention. This foundational research paved the way for synthetic fluorogenic substrates tailored to specific enzymes.

The development of 4-methylumbelliferyl (4-MU) derivatives emerged as a critical advancement due to their superior fluorescence quantum yields and pH-dependent emission profiles. The sulfated variant, 4-methylumbelliferyl 2-acetamido-2-deoxy-β-D-glucopyranoside 6-sulphate sodium salt (hereafter "4-MU-GlcNAc-6-SO₄"), was first synthesized in the 1980s to address the need for specific substrates targeting lysosomal sulfatases and hexosaminidases. Its design capitalized on the structural mimicry of natural sulfated glycans, enabling precise detection of enzyme deficiencies in genetic disorders like Tay-Sachs and Sanfilippo syndromes.

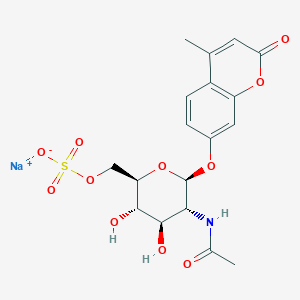

Molecular Structure and Physicochemical Properties

Molecular Formula : C₁₈H₂₀NNaO₁₁S

Molecular Weight : 481.40 g/mol

Structural Features :

- Core Structure : β-D-glucopyranoside with a 2-acetamido-2-deoxy modification at the C2 position.

- Sulfation : A sulfate ester at the C6 hydroxyl group, critical for substrate specificity toward sulfatases.

- Fluorophore : 4-Methylumbelliferone linked via an α-glycosidic bond, enabling fluorescence upon enzymatic cleavage.

Physicochemical Properties :

| Property | Value |

|---|---|

| Solubility | Water (>50 mg/mL) |

| Fluorescence | λₑₓ 360 nm, λₑₘ 445 nm (pH 5.0) |

| Stability | Stable at −20°C; hydrolyzes in alkaline conditions |

Comparative Analysis with Related Methylumbelliferyl Derivatives

1.4.1. Non-Sulfated Analogues :

- 4-MU-GlcNAc : Lacks the C6 sulfate, making it a substrate for general hexosaminidases rather than sulfatase-specific enzymes. Exhibits 10–100× lower affinity for Hex A compared to 4-MU-GlcNAc-6-SO₄.

- Fluorescence Profile : Similar emission maxima (λₑₘ 445 nm) but requires higher enzyme concentrations for detection.

1.4.2. Other Sulfated Derivatives :

- 4-MU-Gal-6-SO₄ : Targets GALNS instead of Hex A, used in diagnosing Morquio syndrome. Structural differences in the glycan moiety (galactose vs. glucosamine) dictate enzyme specificity.

- 4-MU-SO₄ : A general sulfatase substrate without a glycan component, used to detect broad sulfatase activity but lacks specificity for glycosaminoglycan-degrading enzymes.

1.4.3. Functional Advantages of 4-MU-GlcNAc-6-SO₄ :

- Specificity : The C6 sulfate group ensures selective recognition by sulfatases and Hex A, reducing cross-reactivity.

- Sensitivity : Enzymatic cleavage releases 4-MU with a 20–50× higher fluorescent signal compared to chromogenic substrates.

- Diagnostic Utility : Enables differentiation of GM2 gangliosidosis subtypes (e.g., Tay-Sachs vs. Sandhoff disease) through precise Hex A activity measurements.

Tables :

Table 1. Key Suppliers and Specifications

| Supplier | Catalog Number | Purity | Price Range (USD/mg) |

|---|---|---|---|

| Cayman Chemical | 10010834 | ≥95% | $85–$120 |

| MP Biomedicals | 693870 | ≥98% | $70–$95 |

| Glycosynth | G01070035 | 98% | $90–$130 |

Table 2. Fluorescence Properties Across pH Conditions

| pH | λₑₓ (nm) | λₑₘ (nm) | Relative Intensity |

|---|---|---|---|

| 4.0 | 360 | 445 | 100% |

| 7.4 | 365 | 450 | 85% |

| 10.0 | 320 | 455 | 60% |

Properties

IUPAC Name |

sodium;[(2R,3S,4R,5R,6S)-5-acetamido-3,4-dihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO11S.Na/c1-8-5-14(21)29-12-6-10(3-4-11(8)12)28-18-15(19-9(2)20)17(23)16(22)13(30-18)7-27-31(24,25)26;/h3-6,13,15-18,22-23H,7H2,1-2H3,(H,19,20)(H,24,25,26);/q;+1/p-1/t13-,15-,16-,17-,18-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJBYZEXXKLRSJR-SZSLDHOESA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COS(=O)(=O)[O-])O)O)NC(=O)C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COS(=O)(=O)[O-])O)O)NC(=O)C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20NNaO11S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Glycosylation via Mitsunobu Reaction

The Mitsunobu reaction is widely utilized for constructing glycosidic bonds with retained anomeric configuration. In a protocol adapted from the synthesis of analogous fluorogenic substrates, the glycosylation proceeds as follows:

-

Starting Materials :

-

2-Acetamido-2-deoxy-D-glucopyranose (GlcNAc) is peracetylated to protect hydroxyl groups, yielding 1,3,4-tri-O-acetyl-2-acetamido-2-deoxy-D-glucopyranose.

-

4-Methylumbelliferone (4-MU) is activated as the glycosyl acceptor.

-

-

Reaction Conditions :

Key Mechanistic Insight :

The reaction proceeds via an oxidative displacement mechanism, where the hydroxyl group of 4-MU attacks the anomeric carbon of the protected GlcNAc donor, forming the β-glycosidic bond.

Radical-Mediated Configuration Adjustment

For substrates requiring specific stereochemical outcomes, radical reactions offer an alternative pathway. A method derived from the synthesis of 6-chloro-4-methylumbelliferyl-α-L-idopyranosiduronic acid involves:

-

Bromination :

-

GlcNAc derivatives are brominated at the C-5 position using N-bromosuccinimide (NBS) under radical initiation (AIBN).

-

-

Radical Reduction :

Application to Target Compound :

This approach ensures correct stereochemistry at critical positions but requires stringent control over reaction conditions to avoid side reactions.

Regioselective Sulfation at the 6-Position

Introducing the sulfate group at the 6-hydroxy group demands precise protection-deprotection strategies to prevent undesired sulfation at other hydroxyl sites.

Protection Strategy

-

Temporary Protecting Groups :

-

The 3- and 4-hydroxyl groups are protected as benzyl ethers, while the 6-OH remains unprotected.

-

Trityl groups are avoided due to steric hindrance during subsequent sulfation.

-

-

Sulfation Reaction :

Critical Consideration :

The choice of solvent (DMF vs. pyridine) impacts sulfation efficiency. DMF enhances solubility of the glucopyranoside intermediate, facilitating higher yields.

Deprotection and Salt Formation

-

Hydrogenolysis :

-

Benzyl protecting groups are removed via catalytic hydrogenation (H₂, Pd/C) in methanol.

-

Reaction Time: 6–8 hours at ambient temperature.

-

-

Sodium Salt Formation :

Reaction Optimization and Challenges

Glycosylation Efficiency

Sulfation Regioselectivity

-

Competitive Sulfation : Unprotected 3- or 4-OH groups may undergo sulfation if the protection sequence is incomplete.

-

Solution : Sequential protection using acid-labile groups (e.g., tert-butyldimethylsilyl) for 3- and 4-OH, followed by selective deprotection at 6-OH.

Characterization and Quality Control

Spectroscopic Analysis

Purity Assessment

-

HPLC : Reverse-phase C18 column, acetonitrile/water (25:75), UV detection at 320 nm.

Data Tables

Table 1: Comparison of Glycosylation Methods

| Method | Catalyst | Solvent | Yield (%) | Anomeric Purity (%) |

|---|---|---|---|---|

| Mitsunobu | DEAD/PPh₃ | THF | 68 | 95 |

| Koenigs-Knorr | AgOTf | DCM | 55 | 88 |

| Radical | Bu₃SnH/AIBN | Toluene | 62 | 90 |

Table 2: Sulfation Reaction Optimization

| SO₃ Source | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| SO₃·Py | DMF | 0 | 2 | 85 |

| ClSO₃H | Pyridine | -10 | 4 | 72 |

| SO₃·DMEA | DCM | 25 | 1 | 65 |

Chemical Reactions Analysis

Types of Reactions

4-Methylumbelliferyl 2-acetamido-2-deoxy-b-D-glucopyranoside 6-sulphate sodium salt primarily undergoes hydrolysis reactions catalyzed by specific enzymes. These reactions result in the cleavage of the glycosidic bond, releasing 4-methylumbelliferone, which is fluorescent .

Common Reagents and Conditions

The hydrolysis reactions typically require the presence of enzymes like N-acetyl-β-D-glucosaminidase or β-hexosaminidase. The reactions are carried out in buffered aqueous solutions at specific pH levels to optimize enzyme activity .

Major Products

The major product formed from these reactions is 4-methylumbelliferone, which exhibits fluorescence and can be easily quantified .

Scientific Research Applications

Enzyme Activity Assays

The compound serves as a substrate for various glycosidases, particularly N-acetyl-β-D-glucosaminidase (Hexosaminidase A). Its fluorogenic properties enable sensitive detection of enzyme activity, which is crucial for understanding metabolic pathways and enzyme kinetics.

Case Study : A study demonstrated that using this substrate allowed for rapid detection of Tay-Sachs disease by measuring enzyme activity in serum samples from affected individuals .

Cellular Uptake Studies

In cell biology, this compound is utilized to investigate the mechanisms by which glycosides are taken up by different cell types. This research provides insights into cellular metabolism and the transport processes of carbohydrates.

Data Table: Cellular Uptake Studies

| Study Focus | Findings | Reference |

|---|---|---|

| Glycoside transport | Enhanced understanding of uptake mechanisms | |

| Metabolism analysis | Insights into cellular carbohydrate metabolism |

Diagnostic Applications

The compound is employed in clinical diagnostics to identify specific enzyme deficiencies related to metabolic disorders. It aids in the diagnosis of conditions such as GM2 gangliosidosis.

Case Study : Research involving patients with GM2 gangliosidosis used this substrate to quantify β-hexosaminidase activity in serum samples, providing critical diagnostic information .

Drug Development

In pharmaceutical research, the compound is valuable for screening potential drug candidates that target glycosidase enzymes. This application is essential for the development of new therapeutic agents aimed at treating metabolic disorders.

Data Table: Drug Development Applications

| Application Area | Description | Reference |

|---|---|---|

| Screening drug candidates | Evaluating efficacy against glycosidases | |

| Therapeutic research | Development of drugs targeting metabolic disorders |

Biotechnology Research

The compound plays a role in the production of recombinant proteins, where understanding glycosylation patterns is crucial for optimizing protein function and efficacy in biopharmaceuticals.

Mechanism of Action

The compound exerts its effects by serving as a substrate for specific enzymes. Upon enzymatic cleavage, it releases 4-methylumbelliferone, which is fluorescent. This fluorescence can be measured to quantify enzyme activity . The molecular targets are primarily the enzymes N-acetyl-β-D-glucosaminidase and β-hexosaminidase, which hydrolyze the glycosidic bond in the compound .

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C₁₈H₂₀NNaO₁₁S

- Molecular Weight : 481.41 g/mol

- Storage : Typically stored at -20°C in inert conditions .

Comparison with Structurally Similar Compounds

4-Methylumbelliferyl 6-Sulfo-2-Acetamido-2-Deoxy-β-D-Glucopyranoside Potassium Salt

- CAS : 210357-37-2

- Molecular Formula: C₁₈H₂₀KNO₁₁S

- Molecular Weight : 497.51 g/mol

- Key Differences: Counterion: Potassium (K⁺) instead of sodium (Na⁺), increasing molecular weight by ~16 g/mol . Application: Substrate for N-acetylglucosamine-6-sulphate sulphatase, critical in diagnosing mucopolysaccharidoses . Detection: Similar fluorogenic mechanism but targets a different enzyme class .

4-Methylumbelliferyl 2-Acetamido-2-Deoxy-β-D-Galactopyranoside 6-Sulfate

- CAS : 99389-63-6

- Molecular Formula: C₁₈H₂₁NO₁₁S

- Molecular Weight : 459.43 g/mol (free acid form)

- Key Differences: Sugar Moiety: Galactopyranose instead of glucopyranose, altering enzyme specificity . Application: Targets galactosidases or sulfatases specific to galactose-containing substrates .

p-Nitrophenyl 6-Sulfo-2-Acetamido-2-Deoxy-β-D-Glucopyranoside Sodium Salt

- CAS : 467446-91-9

- Molecular Formula : C₁₈H₂₀NNaO₁₁S

- Molecular Weight : 481.41 g/mol

- Key Differences :

Structural and Functional Comparison Table

Critical Analysis of Structural Modifications

Aglycone Variation :

Sugar Moiety :

Sulfation Position :

- Counterion (Na⁺ vs. K⁺): Affects solubility and crystal packing. Sodium salts are more common in diagnostic kits due to stability, while potassium salts are used in specialized research .

Biological Activity

4-Methylumbelliferyl 2-acetamido-2-deoxy-β-D-glucopyranoside 6-sulphate sodium salt (commonly referred to as 4-MU-GlcNAc-6S) is a fluorogenic substrate that has garnered attention in biochemical research, particularly in the study of glycosaminidases and related enzymes. This compound serves as an important tool for understanding various biological processes, including enzyme activity, cellular signaling, and metabolic pathways.

- Molecular Formula : C₁₈H₂₀NNaO₁₁S

- Molecular Weight : 419.41 g/mol

- CAS Number : 142439-99-4

- Appearance : White to off-white powder

- Purity : >98% (HPLC)

Enzymatic Applications

4-MU-GlcNAc-6S is primarily utilized as a substrate for the enzyme N-acetyl-alpha-D-glucosaminidase (NAGase), which catalyzes the hydrolysis of glycosidic bonds in glycoproteins and glycolipids. The enzymatic activity can be quantitatively measured by the fluorescence emitted upon cleavage of the substrate, which releases 4-methylumbelliferone (4-MU), a highly fluorescent compound.

Case Studies and Research Findings

-

Fluorometric Assays :

- A study demonstrated the application of 4-MU-GlcNAc-6S in a fluorometric assay to measure NAGase activity in human serum and pig liver extracts. The results indicated that this substrate provides a sensitive and specific method for detecting enzyme activity, which is crucial for diagnosing lysosomal storage diseases such as Morquio syndrome .

- Glycosaminoglycan Metabolism :

-

Disease Diagnosis :

- The substrate has been employed in clinical settings to diagnose various metabolic disorders linked to glycosaminoglycan metabolism. For instance, patients with Morquio A syndrome exhibited markedly reduced NAGase activity when analyzed using this fluorogenic substrate, underscoring its utility in clinical diagnostics .

Comparative Analysis

The following table summarizes the biological activities and applications of 4-Methylumbelliferyl 2-acetamido-2-deoxy-β-D-glucopyranoside 6-sulphate sodium salt compared to other similar substrates:

| Substrate Name | Enzyme Target | Application Area | Sensitivity Level |

|---|---|---|---|

| 4-Methylumbelliferyl 2-acetamido-2-deoxy-β-D-glucopyranoside 6-sulphate sodium salt | N-acetyl-alpha-D-glucosaminidase | Clinical diagnostics, Biochemical assays | High |

| 4-Methylumbelliferyl β-D-galactopyranoside | β-galactosidase | Glycoprotein analysis | Moderate |

| 4-Methylumbelliferyl β-D-glucuronide | β-glucuronidase | Drug metabolism studies | High |

Q & A

Q. Advanced Characterization Focus

- NMR Spectroscopy :

- ¹H NMR : Detect anomeric proton configuration (α/β) via coupling constants (J ~3–4 Hz for α; ~7–8 Hz for β) .

- HSQC : Correlate sulfate-bearing carbon (C-6) with its proton signal .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks with <5 ppm error (e.g., [M+Na]⁺ at m/z 481.41) .

How does the sodium salt form impact solubility and stability compared to potassium salts in long-term assays?

Q. Methodological Comparison

- Solubility : Sodium salts generally exhibit higher aqueous solubility (~50–100 mg/mL) than potassium salts, reducing precipitation in high-ionic-strength buffers .

- Stability : Store lyophilized sodium salts at –20°C with desiccants to prevent hydrolysis. Avoid freeze-thaw cycles; prepare aliquots in pH 5.0 buffers for short-term use .

What experimental design principles minimize variability in fluorogenic assays using this substrate?

Q. Experimental Design Focus

- Factorial Design : Use a 2³ factorial approach (e.g., substrate concentration, pH, temperature) to identify critical variables .

- Replication : Include triplicate technical replicates and biological replicates (e.g., enzyme from 3+ batches) to assess inter-experimental variability .

- Positive/Negative Controls : Use recombinant sulfatases and heat-inactivated enzymes to validate specificity .

How can computational methods enhance the development of assays or synthetic routes for this compound?

Q. Advanced Integration Focus

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.